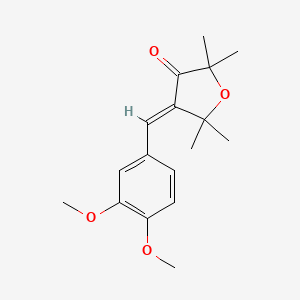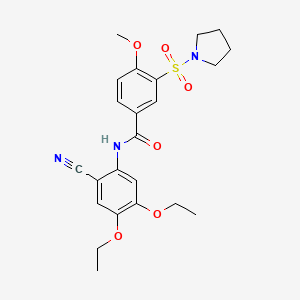
4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
描述
4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one, also known as DDB-TF, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is related to its electron-transporting properties. It has been found to have a high electron mobility, which allows it to efficiently transport electrons through a material. This property is crucial for the performance of electronic devices, such as transistors and solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one in lab experiments is its high electron mobility, which allows for efficient electron transport through a material. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one. One area of interest is its potential use in organic solar cells, where it could be used as an electron-transporting material. Another area of interest is its use in biomedical applications, where it could be used as a biocompatible material for drug delivery or tissue engineering. Additionally, further research is needed to optimize the synthesis method for 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one and to investigate its properties in more detail.
科学研究应用
4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to have excellent electron-transporting properties, making it a promising candidate for use in organic electronic devices, such as organic field-effect transistors and organic solar cells.
属性
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-16(2)12(15(18)17(3,4)21-16)9-11-7-8-13(19-5)14(10-11)20-6/h7-10H,1-6H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADXWJLUCXSNFJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4303558.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)

![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4303654.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B4303655.png)